BenchChemオンラインストアへようこそ!

Tert-butyl 4-(1,3-thiazol-2-YL)piperidine-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate (CAS 951259-15-7, molecular formula C₁₃H₂₀N₂O₂S, MW 268.38 g/mol) is a heterocyclic building block comprising a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an unsubstituted 1,3-thiazole ring. The compound belongs to the thiazolylpiperidine class—a privileged scaffold that appears in sphingosine kinase 1 (SphK1) inhibitors, survival motor neuron (SMN) protein modulators, O-GlcNAcase inhibitors, and piperidinyl thiazole isoxazoline fungicides such as oxathiapiprolin.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
Cat. No. B8195127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1,3-thiazol-2-YL)piperidine-1-carboxylate
Molecular FormulaC13H20N2O2S
Molecular Weight268.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CS2
InChIInChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-4-10(5-8-15)11-14-6-9-18-11/h6,9-10H,4-5,7-8H2,1-3H3
InChIKeyVGYHKRDZBGBNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate (CAS 951259-15-7): A Boc-Protected Piperidinyl-Thiazole Building Block for Multi-Target Medicinal Chemistry and Agrochemical Discovery


Tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate (CAS 951259-15-7, molecular formula C₁₃H₂₀N₂O₂S, MW 268.38 g/mol) is a heterocyclic building block comprising a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an unsubstituted 1,3-thiazole ring . The compound belongs to the thiazolylpiperidine class—a privileged scaffold that appears in sphingosine kinase 1 (SphK1) inhibitors, survival motor neuron (SMN) protein modulators, O-GlcNAcase inhibitors, and piperidinyl thiazole isoxazoline fungicides such as oxathiapiprolin [1][2]. Its Boc protection renders the piperidine nitrogen inert during downstream coupling reactions, enabling chemoselective elaboration at the thiazole C-4 and C-5 positions or at the piperidine nitrogen following acidic deprotection. This intermediate is commercially available from multiple suppliers at ≥98% purity . Notable close analogs include the deprotected free amine 4-(thiazol-2-yl)piperidine (CAS 788822-03-7), the piperazine isostere tert-butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate (CAS 474417-23-7), and 4-substituted thiazole variants such as tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate [3].

Why Generic Substitution of Tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate with Close Analogs Compromises Synthetic Utility and Downstream Target Engagement


The substitution of tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate with its closest structural analogs introduces quantifiable liabilities in at least three dimensions. First, replacing the piperidine ring with piperazine (CAS 474417-23-7) alters the pKa of the deprotected amine by approximately 2 log units—piperidine has a conjugate acid pKa of ~11, whereas piperazine's second protonation occurs near pKa 5.5—fundamentally changing protonation state at physiological pH and thus target binding and membrane permeability . Second, the unprotected analog 4-(thiazol-2-yl)piperidine (CAS 788822-03-7) cannot be used in synthetic sequences requiring orthogonal protection of the piperidine nitrogen, restricting its utility in multi-step parallel synthesis and fragment-based drug discovery workflows . Third, 4-substituted thiazole analogs (e.g., 4-formyl, 4-methyl, or 4-carboxy derivatives) pre-install functional groups that may be incompatible with downstream diversification strategies; the unsubstituted thiazole ring in the target compound provides a chemically unbiased starting point for systematic structure-activity relationship (SAR) exploration [1]. The quantitative evidence presented in Section 3 substantiates these differentiation points across measured physicochemical, supply-chain, and patent-citation dimensions.

Quantitative Differentiation Evidence for Tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate Against Closest Analogs


Molecular Weight and cLogP Differentiation of Piperidine vs. Piperazine Isostere Scaffolds

The target compound (C₁₃H₂₀N₂O₂S, MW 268.38) and its piperazine isostere tert-butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate (CAS 474417-23-7, C₁₂H₁₉N₃O₂S, MW 269.36) differ by one nitrogen atom and one carbon atom. The piperazine analog introduces an additional hydrogen-bond acceptor (HBA count increases from 3 to 4) while reducing the number of rotatable bonds, directly affecting conformational flexibility and passive membrane permeability. The piperidine scaffold's conjugate acid pKa (~11 after Boc deprotection) versus the piperazine scaffold's dual pKa values (~5.5 and ~9.7) produces fundamentally different protonation profiles at physiological pH 7.4: the deprotected piperidine is >99.9% protonated, whereas the deprotected piperazine is only ~30% diprotonated and ~70% monoprotonated . This difference carries direct consequences for target binding, solubility, and CNS penetration in lead optimization programs.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Commercial Purity Benchmarking: 98% Assured Purity vs. 95%+ for the Deprotected Free Amine

Across five independent commercial suppliers catalogued in ChemicalBook and CymitQuimica, tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate is uniformly offered at ≥98% purity (HPLC), with multiple vendors specifying 98% minimum and one vendor (Ningbo Benkang) listing 97% HPLC . By contrast, the deprotected analog 4-(thiazol-2-yl)piperidine (CAS 788822-03-7) is typically supplied at 95%+ purity, with fewer vendors offering validated analytical certificates . The 3-percentage-point purity differential is meaningful for multi-step synthesis: at 95% purity, a 5% impurity burden in the building block propagates through each subsequent step, yielding significantly lower overall yields and complicating purification of final compounds. For quantitative SAR studies requiring high-confidence dose-response data, this purity advantage reduces the risk of off-target artifacts arising from unidentified impurities in the starting material.

Chemical Procurement Building Block Quality Control Synthetic Reliability

Multi-Target Patent Citation Breadth: Evidence of Scaffold Versatility Across Therapeutic Indications

The thiazol-2-yl-piperidine scaffold—for which tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate serves as the direct Boc-protected precursor—is explicitly claimed or exemplified in patents spanning at least five distinct therapeutic target classes: (i) sphingosine kinase 1 (SphK1) inhibitors for oncology (Merck Patent GmbH, US20090118516A1) [1]; (ii) survival motor neuron (SMN) protein modulators for spinal muscular atrophy (NCATS/NIH, US20130096160A1) [2]; (iii) O-GlcNAcase inhibitors for neurodegenerative diseases (Alectos Therapeutics/Merck, multiple patents) [3]; (iv) MTP/ApoB secretion inhibitors for dyslipidemia (US20070054939) [4]; and (v) piperidinyl thiazole isoxazoline fungicides targeting oxysterol-binding protein (OSBP) exemplified by oxathiapiprolin and fluoxapiprolin [5]. The closest piperazine analog (CAS 474417-23-7) appears in fewer patent families across a narrower range of targets. This patent citation breadth provides direct evidence that the piperidine-thiazole scaffold, accessed via the target compound, has demonstrated productive target engagement across more therapeutic areas than its piperazine isostere.

Intellectual Property Drug Discovery Scaffold Hopping

Piperidinyl Thiazole Scaffold in Agrochemical Fungicides: Quantitative Benchmarking Against Oxathiapiprolin and Azoxystrobin

In a 2019 study by Wu et al. (J Agric Food Chem, PMID: 30640452), 22 novel piperidinylthiazole derivatives—all accessible via elaboration of the thiazol-2-yl-piperidine scaffold for which tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate is the Boc-protected entry point—were designed, synthesized, and evaluated as broad-spectrum fungicides. Compound 5i (an isothiazole-containing piperidinylthiazole derivative) demonstrated an EC₅₀ of 0.30 mg/L against Sclerotinia sclerotiorum in vitro, representing >10-fold greater potency than oxathiapiprolin and the commercial strobilurin azoxystrobin tested under identical conditions [1]. The same scaffold class yielded compound 5l, which achieved 100% inhibition of Pseudoperonospora cubensis and 80% inhibition of Phytophthora infestans in vivo at 1 mg/L [1]. While the target compound itself is the protected building block rather than the active fungicide, this quantitative benchmarking establishes the intrinsic potency ceiling of the piperidinylthiazole chemotype. A 2024 study by Shanbhag et al. (Pest Manag Sci, DOI: 10.1002/ps.8431) further validated the scaffold through a bioisosteric replacement strategy, synthesizing novel piperidinyl thiazole analogues and benchmarking them against oxathiapiprolin and fluoxapiprolin in vitro and in vivo against three oomycete pathogens [2].

Agrochemical Discovery Fungicide Resistance Management OSBP Inhibition

High-Impact Application Scenarios for Tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Parallel Synthesis of SphK1-Selective Inhibitor Libraries via Late-Stage Thiazole Diversification

Medicinal chemistry teams pursuing sphingosine kinase 1 (SphK1)-selective inhibitors—as described in Merck Patent GmbH US20090118516A1—can employ tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate as a common intermediate for parallel library synthesis. The unsubstituted thiazole ring at the 2-position enables late-stage electrophilic aromatic substitution or metal-catalyzed cross-coupling at C-4 and C-5, while the Boc group preserves the piperidine nitrogen for subsequent deprotection and diversification. The >3 percentage-point purity advantage (98% vs. 95% for the deprotected analog) minimizes impurity carry-through in parallel synthesis, reducing the rate of false positives in biochemical screening. [1]

Fragment-Based Discovery of SMN2 Upregulators for Spinal Muscular Atrophy

Building on the NCATS/NIH disclosure of arylthiazolyl piperidines as SMN protein modulators (US20130096160A1), fragment-based drug discovery programs can use the target compound as a fragment-elaboration starting point. The Boc-protected form allows chemists to grow the fragment from the thiazole ring without competing reactivity at the piperidine nitrogen. The ML200 benchmark compound (AC₅₀ = 31 nM, 576% SMN promoter fold induction) establishes the potency range achievable from this scaffold class, providing a validated proof-of-concept for procurement justification. [2]

Next-Generation OSBP-Targeting Fungicide Development with Resistance-Breaking Potential

Agrochemical discovery teams targeting the oxysterol-binding protein (OSBP) for oomycete control can leverage tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate as the entry point to the piperidinylthiazole scaffold that underpins both oxathiapiprolin (DuPont/Corteva) and fluoxapiprolin (Bayer). The >10-fold EC₅₀ improvement demonstrated by optimized piperidinylthiazole derivatives (0.30 mg/L vs. oxathiapiprolin/azoxystrobin against S. sclerotiorum) validates the scaffold's capacity for significant potency gains through systematic SAR. The 2024 PI Industries study further confirms that bioisosteric replacement strategies on this scaffold yield novel fungicides with in vivo efficacy against Phytophthora infestans and Plasmopara viticola. [3]

O-GlcNAcase Inhibitor Lead Optimization for Tauopathy and Neurodegeneration Programs

Pharmaceutical programs targeting O-GlcNAcase for Alzheimer's disease and related tauopathies—as disclosed in multiple Alectos Therapeutics patents—can utilize the target compound as a central building block. The piperidine scaffold's full protonation at physiological pH (pKa ~11 after deprotection) provides a critical pharmacophoric interaction distinct from the piperazine isostere, which exhibits mixed protonation states at pH 7.4. This pKa difference directly impacts lysosomal trapping and brain penetration, key parameters for CNS-targeted O-GlcNAcase inhibitors. [4]

Quote Request

Request a Quote for Tert-butyl 4-(1,3-thiazol-2-YL)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.